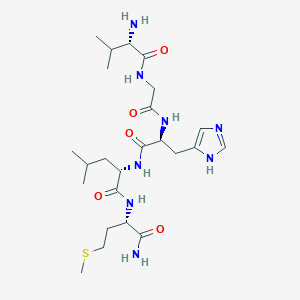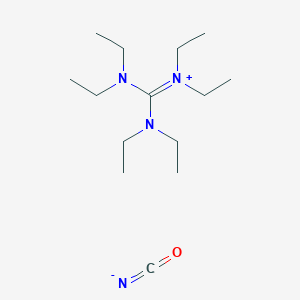
Bis(diethylamino)-N,N-diethylmethaniminium cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylamino)-N,N-diethylmethaniminium cyanate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex structure, which includes diethylamino groups and a cyanate moiety. It is often used in research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium cyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a cyanate ester in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of solvent-free processes is also explored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The cyanate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and inert atmospheres for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxides, reduction reactions produce amines, and substitution reactions result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(diethylamino)-N,N-diethylmethaniminium cyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is explored for its potential use in biochemical assays and as a labeling agent for biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium cyanate involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The cyanate group can react with nucleophiles, leading to the formation of covalent bonds and altering the activity of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other diethylamino derivatives and cyanate esters, such as:
- Bis(diethylamino)silane
- Bis(diethylamino)chlorophosphine
- Bis(diethylamino)tetramethyldisilane
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium cyanate is unique due to its specific combination of diethylamino groups and a cyanate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
74201-02-8 |
|---|---|
Molekularformel |
C14H30N4O |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
bis(diethylamino)methylidene-diethylazanium;isocyanate |
InChI |
InChI=1S/C13H30N3.CNO/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;/q+1;-1 |
InChI-Schlüssel |
CJOXUBGVZMZCFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(=[N-])=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



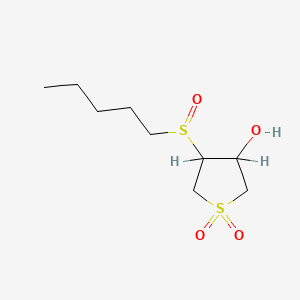
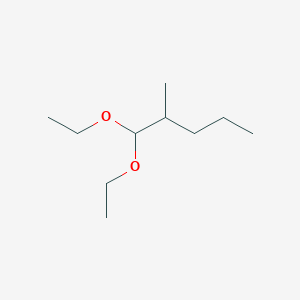
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)
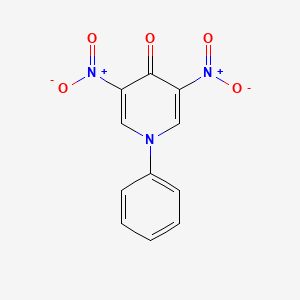
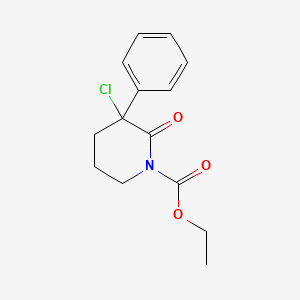
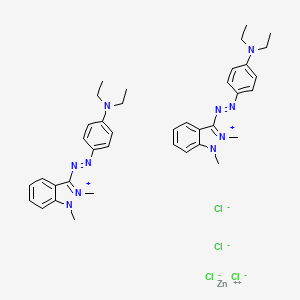
![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)
![1,2,4-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14455781.png)
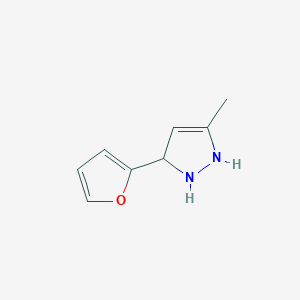
![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)
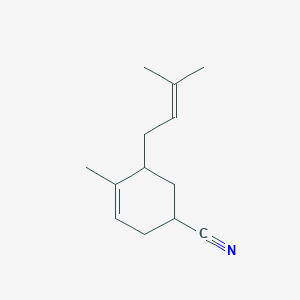
![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
